molecular formula C8H10BrP B2457835 (3-Bromophenyl)-dimethylphosphane CAS No. 20690-68-0

(3-Bromophenyl)-dimethylphosphane

Cat. No.: B2457835
CAS No.: 20690-68-0
M. Wt: 217.046
InChI Key: HEZUUDGFWAPNQM-UHFFFAOYSA-N
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Description

(3-Bromophenyl)-dimethylphosphane is an organophosphorus compound characterized by the presence of a bromine atom on the phenyl ring and two methyl groups attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)-dimethylphosphane typically involves the reaction of 3-bromophenylmagnesium bromide with chlorodimethylphosphane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

3-Bromophenylmagnesium bromide+ChlorodimethylphosphaneThis compound+MgBrCl\text{3-Bromophenylmagnesium bromide} + \text{Chlorodimethylphosphane} \rightarrow \text{this compound} + \text{MgBrCl} 3-Bromophenylmagnesium bromide+Chlorodimethylphosphane→this compound+MgBrCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions, where the reagents are handled in bulk quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)-dimethylphosphane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

Major Products Formed

    Substitution Reactions: Substituted phenylphosphane derivatives.

    Oxidation Reactions: Phosphine oxides.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

(3-Bromophenyl)-dimethylphosphane has several scientific research applications, including:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Materials Science: Employed in the preparation of phosphine ligands for catalysis and coordination chemistry.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of bioactive compounds.

    Industrial Chemistry: Utilized in the production of specialty chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)-dimethylphosphane: Similar structure but with the bromine atom in the para position.

    (2-Bromophenyl)-dimethylphosphane: Similar structure but with the bromine atom in the ortho position.

    Phenyl-dimethylphosphane: Lacks the bromine atom on the phenyl ring.

Uniqueness

(3-Bromophenyl)-dimethylphosphane is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom in the meta position allows for selective substitution reactions and enhances the compound’s utility in cross-coupling reactions compared to its ortho and para analogs.

Properties

IUPAC Name

(3-bromophenyl)-dimethylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrP/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZUUDGFWAPNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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